molecular formula C15H15N9 B2681381 N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201735-81-9

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2681381
CAS No.: 2201735-81-9
M. Wt: 321.348
InChI Key: PQPANORYOYWQHZ-UHFFFAOYSA-N
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Description

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of Janus kinase 1 (JAK1), making it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, starting with the preparation of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-amineThe reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. This inhibition disrupts the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and immune responses .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9/c1-22(15-11-4-5-16-14(11)17-8-18-15)10-6-23(7-10)13-3-2-12-20-19-9-24(12)21-13/h2-5,8-10H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPANORYOYWQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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